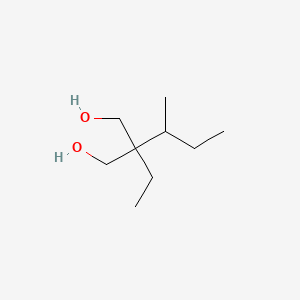

2-sec-Butyl-2-ethylpropane-1,3-diol

Description

Significance of Complex 1,3-Diols as Synthetic Intermediates and Chiral Building Blocks

Complex 1,3-diols are highly prized in organic chemistry for their role as versatile synthetic intermediates. researchgate.net Their two hydroxyl groups can be selectively modified, allowing for the stepwise construction of larger, more elaborate molecules. This makes them crucial building blocks in the total synthesis of natural products, many of which possess a 1,3-diol core structure. thieme-connect.com

Furthermore, the stereochemistry of 1,3-diols is of paramount importance. Chiral diols, which are non-superimposable on their mirror images, are indispensable in the pharmaceutical, cosmetic, and agricultural industries. acs.org They serve as foundational components for a multitude of chiral chemicals and biologically active products. acs.orgnih.gov The precise spatial arrangement of the hydroxyl groups in a chiral 1,3-diol can dictate the biological activity of a drug molecule or the properties of a specialized polymer. Consequently, the development of methods for the stereoselective synthesis of 1,3-diols—that is, the ability to produce a single desired stereoisomer—is a major focus of current research. thieme-connect.com These methods include asymmetric hydrogenation, diastereoselective reductions, and enzymatic processes. researchgate.net

Overview of the Structural Complexity of 2-sec-Butyl-2-ethylpropane-1,3-diol

This compound is a prime example of a structurally complex, highly branched diol. Its central carbon atom (C2) is a quaternary center, meaning it is bonded to four other carbon substituents: an ethyl group, a sec-butyl group, and two hydroxymethyl (-CH₂OH) groups.

The presence of the sec-butyl group, which itself contains a chiral center, introduces significant stereochemical complexity. This means the molecule can exist in multiple stereoisomeric forms (diastereomers and enantiomers), each with potentially different physical properties and biological activities. The synthesis of a single, pure stereoisomer of this compound represents a considerable challenge for synthetic chemists.

Data sourced from PubChem. nih.gov

While specific research and production methods for this compound are not extensively documented, the synthesis of its close, commercially significant isomer, 2-butyl-2-ethyl-1,3-propanediol (B52112) , provides a well-established model. This related compound is produced industrially from 2-ethylhexanal (B89479) and formaldehyde (B43269). google.com The process typically involves an aldol (B89426) addition followed by a Cannizzaro reaction, where one molecule of an intermediate aldehyde is reduced to the diol while another is oxidized. google.comchemicalbook.com Alternatively, the intermediate can be reduced via catalytic hydrogenation. chemicalbook.com This industrial process highlights a robust method for creating highly substituted propane-1,3-diols.

Research Trajectories for Novel Highly Branched 1,3-Diols

The pursuit of novel, highly branched 1,3-diols is driven by the demand for new molecules with unique properties for pharmaceuticals and materials science. Current research is advancing on several fronts:

Stereoselective Synthesis: A major goal is the development of new catalytic methods that can control the three-dimensional structure of the diol product. This includes the use of organocatalysts (small organic molecules) and biocatalysts (enzymes) to achieve high levels of enantiomeric and diastereomeric purity. nih.govrsc.org Chemoenzymatic processes, which combine chemical and enzymatic steps in a one-pot sequence, are particularly promising for creating complex chiral diols efficiently. rsc.org

Advanced Synthetic Methods: Researchers are exploring novel reactions to construct the 1,3-diol framework. These include titanium-mediated reductive coupling of propargylic alcohols and aldehydes, which offers a convergent route to syn-1,3-diols. acs.org Other innovative strategies involve the desymmetrization of meso-1,3-diols and dynamic kinetic resolution to isolate a single stereoisomer from a racemic mixture. researchgate.netthieme-connect.com

Applications in Materials Science: Highly branched diols, such as the commercial isomer 2-butyl-2-ethyl-1,3-propanediol, are used as monomers in the synthesis of polyesters and polyurethanes. chemicalbook.comulprospector.com The asymmetric and hydrophobic nature of these diols can impart improved flexibility, lower viscosity, and greater resistance to hydrolysis in the resulting polymers. chemicalbook.comchemicalbook.com Future research will likely focus on designing new diols to fine-tune the properties of advanced materials for applications like outdoor durable coatings and adhesives. chemicalbook.com

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

25450-89-9 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-butan-2-yl-2-ethylpropane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-4-8(3)9(5-2,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

FAPQAMNNSKCDTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sec Butyl 2 Ethylpropane 1,3 Diol and Analogous Branched 1,3 Diols

Retrosynthetic Analysis and Key Disconnections for 2-sec-Butyl-2-ethylpropane-1,3-diol Architectures

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in For a molecule like this compound, the most prominent feature is the 1,3-diol relationship. This 1,3-dioxygenated pattern is a powerful strategic guide for disconnection. amazonaws.com

The primary retrosynthetic disconnection breaks the two carbon-carbon bonds between the central quaternary carbon and the two hydroxymethyl carbons. This approach points to a double aldol-type reaction or a related condensation. Specifically, this disconnection suggests a reaction between 3-pentanone (B124093) (diethyl ketone) and two equivalents of formaldehyde (B43269). The forward reaction would involve a base-catalyzed double hydroxymethylation at the α-carbon, followed by reduction of the ketone to an alcohol, or more commonly, a crossed Cannizzaro reaction where the intermediate dial-aldehyde is reduced by another molecule of formaldehyde.

A second, more versatile disconnection strategy involves a functional group interconversion (FGI) of one of the hydroxyl groups to a carbonyl group, revealing a β-hydroxy ketone as a key intermediate. lkouniv.ac.in This intermediate can then be disconnected via an aldol (B89426) reaction. For the target molecule, this would mean disconnecting the bond between the ethyl group and the main chain, leading back to 2-(hydroxymethyl)-2-sec-butylbutanal. A further disconnection of this aldehyde points to a critical aldol addition between a ketone and an aldehyde. This stepwise approach allows for greater control, particularly when stereocenters are involved. amazonaws.com Removing protective groups can often reveal key functional relationships, such as a 1,3-diol from an acetal, which can then be disconnected to a precursor like a diester. amazonaws.com

Carbon-Carbon Bond-Forming Reactions in 1,3-Diol Synthesis

The creation of the carbon skeleton, especially the C-C bonds that establish the 1,3-diol framework, is the cornerstone of the synthesis. Several powerful reactions are available for this purpose.

The aldol reaction is a fundamental C-C bond-forming reaction that joins an enolate with a carbonyl compound to create a β-hydroxy carbonyl derivative. pharmacy180.com This product is an ideal precursor to 1,3-diols, which can be obtained through the subsequent reduction of the carbonyl group. A base-promoted redox-neutral condensation of ketones with alcohols has been developed, which bypasses the need for separate oxidation and reduction steps by using the starting alcohol as a precursor to the aldehyde and as a hydride source for the reduction of the aldol adduct. acs.org

When the aldol reaction creates two new stereocenters, controlling the relative configuration (syn or anti) is crucial. pharmacy180.com The diastereoselectivity is influenced by the geometry of the enolate (Z or E) and the nature of the reactants and conditions. pharmacy180.com The Zimmerman-Traxler model, which depicts a six-membered ring transition state, is often used to predict the stereochemical outcome. pharmacy180.com For example, Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-products. The use of boron enolates can enhance diastereoselectivity due to the shorter boron-oxygen bonds, which amplify steric interactions in the transition state. pharmacy180.com Furthermore, Lewis bases have been shown to catalyze the aldol reaction of trichlorosilyl (B107488) enolates derived from chiral β-hydroxy ethyl ketones, producing aldol products with high syn relative diastereoselectivity. nih.govillinois.edufigshare.com The catalyst's configuration can control the internal diastereoselectivity, allowing for the selective formation of either syn diastereomer. illinois.edufigshare.com

Achieving absolute stereocontrol in aldol reactions is a significant goal, leading to the synthesis of enantiomerically pure chiral diols. nih.gov Chiral 1,3-diols are important building blocks for many biologically active molecules. nih.govresearchgate.net One established strategy involves the enantioselective catalytic reduction of β-hydroxy ketones. nih.gov Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for enantioselective cross-aldol reactions. nih.govresearchgate.net A novel two-step method has been developed to synthesize enantiomerically pure 1,3-diols (>99% ee). researchgate.netacs.org This process first involves an asymmetric aldol reaction using a new proline-derived organocatalyst with a copper triflate additive to produce chiral β-hydroxy ketones, followed by an asymmetric reduction. researchgate.netacs.org

| Catalyst | Additive | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L-proline | None | 95 | 90/10 | 72 |

| (R)-amino-phenyl-acetic acid | None | 50 | 92/8 | 15 |

| (S)-diphenyl-pyrrolidin-2-yl-methanol | None | 60 | 85/15 | 40 |

| Proline-derived catalyst 3g | None | 98 | 96/4 | 95 |

| Proline-derived catalyst 3g | Cu(OTf)₂ | 99 | 99/1 | >99 |

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Depending on the reaction conditions, a variety of products can be formed, including 1,3-diols. wikipedia.orgnrochemistry.comjk-sci.com The reaction proceeds through a carbocationic intermediate formed after the initial addition, which is then captured by a nucleophile. wikipedia.orgnrochemistry.com When water is used as the solvent, it can act as the nucleophile, leading to the formation of a 1,3-diol. wikipedia.org The reaction is typically most efficient with highly substituted alkenes and formaldehyde. nrochemistry.com

Modern variations have expanded the utility of this reaction. The halo-Prins reaction utilizes Lewis acids instead of protic acids, with a halogen acting as the nucleophile. wikipedia.org Significant progress has also been made in developing catalytic asymmetric intermolecular versions of the Prins reaction. For example, using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts, styrenes can react with paraformaldehyde to produce enantioenriched 1,3-dioxanes, which are then readily converted to the corresponding chiral 1,3-diols. acs.org DFT calculations have been used to investigate the reaction mechanism, suggesting a concerted path to form 1,3-diols as the rate-determining step in some cases. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govthieme.de These strategies offer a convergent and atom-economical approach to complex molecules like branched diols.

One such strategy involves a nickel-catalyzed three-component coupling of ketones, dienes, and a diboron (B99234) reagent like B₂(pin)₂. This stereoselective reaction, followed by an oxidation step, furnishes 1,3-diols as the major product. organic-chemistry.org Another approach is the ruthenium-catalyzed hydrohydroxyalkylation, which couples diols and alkynes. This redox-triggered C-C coupling can produce α-hydroxy-β,γ-unsaturated ketones, which are precursors to other functionalized molecules. nih.gov Furthermore, rhodium-catalyzed C-H functionalization of benzyl (B1604629) silyl (B83357) ethers through insertions of aryldiazoacetates can produce 1,3-diols in a highly diastereoselective and enantioselective manner, depending on the choice of chiral catalyst. organic-chemistry.org

Grignard-Type Additions to Carbonyl Compounds

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. researchgate.net Their addition to carbonyl compounds is a cornerstone of alcohol synthesis. researchgate.net In the context of producing this compound, a plausible retrosynthetic analysis suggests the disconnection of the carbon skeleton at the quaternary center, leading to precursors that can be assembled via Grignard-type reactions.

A potential route involves the reaction of a Grignard reagent with a β-keto ester or a malonic ester derivative. For instance, the reaction of sec-butylmagnesium bromide with diethyl ethylmalonate would form a tertiary alcohol after an initial nucleophilic acyl substitution followed by a second Grignard addition to the intermediate ketone. Subsequent reduction of the remaining ester group would then yield the target 1,3-diol. However, a well-documented challenge with the reaction of Grignard reagents with esters is the difficulty in stopping the reaction at the ketone stage, as the intermediate ketone is often more reactive than the starting ester. google.com This typically leads to the addition of two equivalents of the Grignard reagent. google.com

An alternative approach described in the patent literature for a similar compound, 2-methyl-2-sec-butyl-1,3-propanediol, involves a multi-step synthesis where one of the key steps is the reaction of a Grignard reagent derived from a secondary butyl halide with methoxyacetone. wikipedia.org This is followed by further transformations to yield the final diol. wikipedia.org

Another relevant organometallic approach is the Reformatsky reaction, which utilizes an organozinc reagent formed from an α-haloester and zinc metal. byjus.comscribd.comiitk.ac.in This method is particularly useful for synthesizing β-hydroxy esters from aldehydes or ketones. byjus.comnumberanalytics.comnih.gov The resulting β-hydroxy ester can then be reduced to the corresponding 1,3-diol. The lower reactivity of organozinc reagents compared to Grignard reagents can sometimes offer better chemoselectivity. byjus.comiitk.ac.in

| Reagent Type | Carbonyl Substrate | Intermediate Product | Final Product (after reduction) | Key Features |

| Grignard Reagent (e.g., sec-butylmagnesium bromide) | Diethyl ethylmalonate | Tertiary alcohol with an ester group | This compound | Double addition to ester is common |

| Grignard Reagent | Methoxyacetone | 2,3-Dimethyl-1-methoxy-pentan-2-ol | 2-Methyl-2-sec-butyl-1,3-propanediol | Part of a multi-step synthesis |

| Reformatsky Reagent (from α-bromoester) | Ketone (e.g., 2-butanone) | β-Hydroxy ester | 1,3-Diol | Milder than Grignard reagents |

Stereoselective Reduction Strategies for 1,3-Diol Synthesis

The stereochemical outcome of the reduction of a dicarbonyl or a β-hydroxy carbonyl precursor is crucial for obtaining specific diastereomers of a 1,3-diol. Various strategies have been developed to control this stereoselectivity.

Substrate-Controlled Diastereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones presents a direct route to 1,3-diols, with the stereochemistry of the newly formed hydroxyl group being influenced by the existing one. The Narasaka-Prasad reduction, for example, allows for the syn-selective reduction of β-hydroxy ketones. This method often employs a chelating agent, such as diethylmethoxyborane, to form a cyclic intermediate that directs the hydride attack from a less hindered face, leading to the syn-1,3-diol.

Conversely, the Evans-Saksena reduction typically yields anti-1,3-diols from β-hydroxy ketones. This reaction utilizes tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) as the reducing agent. The stereochemical outcome is rationalized by a non-chelation controlled transition state.

A study on the iterative diastereoselective reduction of a hydroxy 3,5-diketo ester to the corresponding syn,syn-1,3,5-triol ester was achieved with good stereoselection using NaBH₄/Ti(OiPr)₄ in THF. acs.org Furthermore, the reduction of 1,3-diketones to syn-1,3-diols can be accomplished with high diastereoselectivity using a BH₃-pyridine complex in the presence of TiCl₄ at low temperatures. numberanalytics.com

| Reduction Method | Precursor | Product Diastereomer | Typical Reagents |

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | syn-1,3-Diol | Et₂BOMe, NaBH₄ |

| Evans-Saksena Reduction | β-Hydroxy Ketone | anti-1,3-Diol | Me₄NHB(OAc)₃ |

| TiCl₄-mediated Reduction | 1,3-Diketone | syn-1,3-Diol | BH₃·pyridine, TiCl₄ |

Chiral Catalyst-Mediated Enantioselective Hydrogenation

Asymmetric hydrogenation using chiral catalysts provides an elegant method to produce enantiomerically enriched β-hydroxy compounds from prochiral β-dicarbonyl substrates. These β-hydroxy compounds can then be further reduced to chiral 1,3-diols.

Ruthenium and iridium complexes bearing chiral ligands are commonly employed for this purpose. For instance, Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands has been shown to produce the corresponding β-hydroxy esters with high enantioselectivity (up to 95% ee). wikipedia.org Similarly, Ru-catalyzed enantioselective hydrogenation of β-hydroxy sulfones has been achieved in the presence of iodine. nih.gov The enantioselective hydrogenation of sterically hindered enones has also been accomplished using ruthenium complexes with a chiral diamine and an achiral phosphane, yielding chiral allylic alcohols with high enantioselectivity. umich.edu

Chemoselective Reduction of Diketones

The selective reduction of one carbonyl group in a 1,3-diketone is a key step in many synthetic routes to β-hydroxy ketones, which are direct precursors to 1,3-diols. The challenge lies in differentiating between two carbonyl groups that may have similar reactivity.

Highly chemo-, diastereo-, and enantioselective reduction of 1,2-dialkyl-3-aryl-1,3-diketones has been achieved using borohydride (B1222165) in the presence of optically active β-ketoiminato cobalt complex catalysts, affording optically active 2-substituted-3-hydroxyketones. iitk.ac.in Another approach involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride, for the chemoselective deprotection and concomitant reduction of protected carbonyls to alcohols. scribd.comnih.gov This method is mild and tolerates various functional groups. scribd.comnih.gov

Organometallic and Catalytic Approaches

Modern organometallic chemistry offers powerful tools for the construction of complex molecules like branched 1,3-diols, often with high selectivity and atom economy.

Transition Metal-Catalyzed Coupling Reactions for 1,3-Diol Formation

Transition metal-catalyzed reactions can be employed to assemble the carbon framework of 1,3-diols. One such strategy is the hydroformylation of an appropriate alkene, followed by reduction of the resulting aldehyde. The hydroformylation of functionalized olefins like allyl alcohol, catalyzed by cobalt or rhodium complexes, can produce hydroxyaldehydes, which are then hydrogenated to the corresponding diols. nih.gov A tandem hydroformylation-hydrogenation process can convert alkenes directly to alcohols. mit.edu A patent for the synthesis of 2-methyl-2-sec-butyl-1,3-propanediol describes a process starting with the hydroformylation of 2-methyl-1-butene (B49056). wikipedia.org

Nickel-catalyzed reductive coupling reactions have also emerged as a valuable method. For example, the nickel-catalyzed reductive coupling of aldehydes and alkynes can produce allylic alcohols. Furthermore, a nickel-catalyzed three-component coupling of an aldehyde, a 1,3-diene, and an organoboron or organosilicon reagent can lead to the formation of substituted 4-penten-1-ol (B13828) derivatives, which could be further elaborated to 1,3-diols. umich.edu

| Catalytic Reaction | Reactants | Intermediate/Product | Catalyst System |

| Hydroformylation-Reduction | Alkene, CO, H₂ | Aldehyde -> Alcohol | Rhodium or Cobalt complexes |

| Nickel-Catalyzed Reductive Coupling | Aldehyde, Alkyne | Allylic Alcohol | Nickel complexes |

| Nickel-Catalyzed Three-Component Coupling | Aldehyde, 1,3-Diene, Organoboron reagent | Substituted 4-penten-1-ol | Ni(cod)₂, PPh₃ |

Boron-Mediated Reductions and Condensations

Boron-mediated reactions offer a powerful tool for the stereoselective synthesis of 1,3-diols. These methods often involve the reduction of β-hydroxy ketones or the condensation of enolborates with aldehydes, allowing for precise control over the stereochemical outcome.

One prominent approach is the use of diisopinocampheylborane (B13816774) (Ipc₂BCl) in aldol condensations. This chiral reagent can facilitate the asymmetric synthesis of 1,3-anti-diols. The reaction proceeds through a domino aldol-coupling and subsequent reduction of the intermediate β-hydroxy ketone, affording high anti-selectivity. While not specifically documented for this compound, this methodology is applicable to the synthesis of analogous branched 1,3-diols from a suitable methyl ketone and aldehyde.

Another strategy involves the use of alkoxydialkylboranes as chelating agents in the reduction of β-hydroxy ketones with sodium borohydride. This method is highly effective for the preparation of 1,3-syn-diols, achieving high stereochemical purity (≥98%). The in situ generation of Et₂BOCH₃ from triethylborane (B153662) and methanol (B129727) provides a convenient route to the necessary chelating agent.

Furthermore, chiral hemiboronic acid catalysts have been developed for the enantioselective desymmetrization of 2-aryl-1,3-propanediols through direct O-alkylation. acs.org A rationally designed 9-hydroxy-9,10-boroxarophenanthrene catalyst, featuring a large aryloxytrityl group, can effectively shield one of the two prochiral hydroxy groups of the diol complex, leading to high enantiomeric ratios. acs.org This approach, while demonstrated for aryl-substituted diols, holds promise for adaptation to alkyl-substituted variants like this compound.

Table 1: Comparison of Boron-Mediated Methods for 1,3-Diol Synthesis

| Method | Reagent/Catalyst | Key Feature | Stereochemical Outcome |

| Ipc-Mediated Domino Reaction | Diisopinocampheylborane (Ipc₂BCl) | Domino aldol-coupling/reduction | High anti-selectivity |

| Alkoxyborane-Mediated Reduction | Alkoxydialkylboranes (e.g., Et₂BOCH₃) | Chelation-controlled reduction | High syn-selectivity (≥98%) |

| Enantioselective Desymmetrization | Chiral Hemiboronic Acid Catalyst | Direct O-alkylation of prochiral diols | High enantiomeric ratios (≥95:5) acs.org |

Biocatalytic Pathways for Branched Diol Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of complex chiral molecules, including branched 1,3-diols. Enzymes and whole-cell systems offer mild reaction conditions and high enantioselectivity, often overcoming the limitations of traditional chemical methods.

The enzymatic reduction of a suitable precursor, such as a β-hydroxy ketone or a diketone, is a viable route to chiral 1,3-diols. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netlookchem.com These enzymes, often from microorganisms like Saccharomyces cerevisiae or various bacteria, can exhibit high enantioselectivity in the reduction of prochiral ketones. researchgate.netgoogle.com For the synthesis of this compound, a precursor like 2-sec-butyl-2-ethyl-3-hydroxypropanal or 2-sec-butyl-2-ethyl-1,3-dioxo-propane could theoretically be reduced using a selected ADH to yield the desired diol with high optical purity. The stereochemical outcome (R or S) can often be controlled by selecting an appropriate ADH that exhibits a specific facial selectivity for the carbonyl reduction. google.com

The desymmetrization of a prochiral or meso-diol is a powerful strategy for obtaining enantiomerically pure compounds. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation of one of the two hydroxyl groups. nih.gov

Research has shown that lipases can be used for the asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols. nih.govresearchgate.net In one study, various lipases were screened for the acylation of these types of diols using different acyl donors. nih.govresearchgate.net The use of 1-ethoxyvinyl benzoate (B1203000) in conjunction with Candida rugosa lipase (B570770) was found to be effective in converting various acyclic and cyclic 2,2-disubstituted 1,3-propanediols into their corresponding monoesters with moderate to high enantiomeric excess. researchgate.net This approach is directly applicable to the synthesis of chiral derivatives of this compound. The resulting monoester can then be hydrolyzed to afford the chiral diol. The efficiency of the desymmetrization is often dependent on the specific lipase, solvent, and acyl donor used. researchgate.net

Table 2: Lipase-Catalyzed Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols

| Lipase Source | Acyl Donor | Diol Substrate Type | Outcome |

| Candida rugosa | 1-Ethoxyvinyl benzoate | Acyclic and cyclic 2,2-disubstituted 1,3-propanediols | Moderate-to-high optical yields of monoesters researchgate.net |

| Pig Pancreatic Lipase (PPL) | Vinyl acetate | Carboxybenzyl-2-amino-1,3-propanediol | (2R)-monoacetate with 98% ee nih.gov |

Microbial fermentation offers a promising route for the production of bulk and fine chemicals from renewable feedstocks. While the direct microbial synthesis of this compound has not been reported, the production of other diols, particularly 1,3-propanediol (B51772) (1,3-PDO), is well-established and provides a blueprint for future metabolic engineering efforts. researchgate.netnih.govinternationalscholarsjournals.com

Microorganisms such as Clostridium, Citrobacter, and Klebsiella species are known natural producers of 1,3-PDO from glycerol (B35011). nih.govinternationalscholarsjournals.com The metabolic pathway involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a vitamin B12-dependent glycerol dehydratase, followed by the reduction of 3-HPA to 1,3-PDO by a NADH-dependent 1,3-propanediol dehydrogenase.

More recently, metabolic engineering has been employed to develop recombinant strains of Escherichia coli for the production of diols. nih.govnih.gov These engineered strains can utilize glucose or crude glycerol from biodiesel production as a carbon source. nih.govnih.gov For instance, engineered E. coli has been successfully used to produce (2S,3S)-butane-2,3-diol from glucose. google.comprepchem.com The construction of a synthetic pathway for this compound in a microbial host like E. coli would require the introduction of genes encoding enzymes for the conversion of a central metabolite into the target diol. This could involve, for example, enzymes for the synthesis of the appropriate aldehyde precursor followed by reduction steps.

Tandem and Cascade Reactions in Diol Construction

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. Several such strategies have been developed for the synthesis of 1,3-diols.

A notable example is the tandem Aldol-Tishchenko reaction. acs.orgnih.gov This reaction allows for the conversion of ketones and aldehydes into 1,3-diol monoesters in a single step. acs.org The process typically involves the formation of a lithium enolate from a ketone, which then reacts with an aldehyde in an aldol addition. The resulting lithium aldolate then participates in a Tishchenko-type reduction with another equivalent of the aldehyde to furnish the monoester of the 1,3-diol. nih.gov This method is highly stereoselective, often yielding the anti-diol as the major product. nih.gov For the synthesis of this compound, this would involve the reaction of 3-pentanone with an appropriate aldehyde in the presence of a suitable base and Lewis acid.

Another approach involves a one-pot synthesis through a crossed aldol condensation followed by a Cannizzaro reaction. The synthesis of the analogous 2-n-butyl-2-ethyl-1,3-propanediol has been achieved by reacting 2-ethylhexanal (B89479) with formaldehyde in the presence of a base. google.com This process first involves an aldol addition of the enolate of 2-ethylhexanal to formaldehyde, followed by a crossed Cannizzaro reaction where the intermediate aldehyde is reduced to the primary alcohol and another molecule of formaldehyde is oxidized. A similar strategy is employed in the synthesis of 2-methyl-2-(sec-butyl)-1,3-propanediol, which involves the condensation of 2,3-dimethyl-pent-4en-aldehyde with formaldehyde followed by reduction.

Table 3: Comparison of Tandem/Cascade Reactions for 1,3-Diol Synthesis

| Reaction | Key Transformation | Precursors | Product |

| Aldol-Tishchenko Reaction | Aldol addition followed by Tishchenko reduction | Ketone and Aldehyde | 1,3-Diol monoester acs.orgnih.gov |

| Crossed Aldol-Cannizzaro Reaction | Aldol addition followed by crossed Cannizzaro reaction | Aldehyde and Formaldehyde | 1,3-Diol google.com |

| Tandem Aldol Condensation/Diels-Alder | Aldol condensation followed by cycloaddition | Enone and Aldehyde | Decaline derivatives researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Sec Butyl 2 Ethylpropane 1,3 Diol

Elucidation of Reaction Pathways in Diol Formation

The formation of 2-sec-butyl-2-ethylpropane-1,3-diol, and propanediols with similar substitution patterns, is typically achieved through a sequence of carbon-carbon bond-forming and reduction reactions. The primary industrial pathway involves an aldol (B89426) condensation followed by a Cannizzaro reaction.

A common method for producing analogous compounds like 2-butyl-2-ethyl-1,3-propanediol (B52112) starts with the reaction of 2-ethylhexanal (B89479) and formaldehyde (B43269) in the presence of a hydroxide (B78521) compound. google.comgoogle.com This process occurs in two main phases:

Aldol Addition: The reaction initiates with an aldol addition, where 2-ethylhexanal reacts with formaldehyde. The hydroxide acts as a catalyst in this step.

Cannizzaro Reaction: In the second phase, the intermediate product, a BEPD-aldol, reacts with the hydroxide, which now functions as a reactant. This step is highly exothermic. google.com

An alternative synthetic route involves a multi-step process starting from different precursors. For example, the synthesis of the related 2-methyl-2-sec-butyl-1,3-propanediol can begin with 2-methyl-1-butene (B49056). google.com The pathway includes:

Hydroformylation: 2-methyl-1-butene is reacted with carbon monoxide and hydrogen to form 3-methyl-pentanal.

Condensation: This intermediate is then condensed with formaldehyde in a basic medium.

Hydrogenation & Conversion: The resulting α-sec-butyl-acrolein is partially hydrogenated to 2,3-dimethyl pentanal, which is finally converted to the diol by treatment with formaldehyde in the presence of a strong base. google.com

From a broader perspective, diols are synthesized via several general reaction pathways, including the dihydroxylation of alkenes. chemistrysteps.comwikipedia.org This involves the addition of two hydroxyl groups across a double bond. The stereochemistry of the product (syn- or anti-diol) depends on the reagents used. chemistrysteps.com Biosynthetic routes for producing diverse diols are also being explored, often leveraging highly active amino acid synthesis pathways and channeling metabolic flux through a series of enzymatic reactions, including hydroxylation, deamination, decarboxylation, and reduction. nih.gov

Table 1: Comparison of General Diol Formation Pathways

| Pathway | Key Reactants/Catalysts | Intermediate(s) | Key Features |

|---|---|---|---|

| Aldol-Cannizzaro | Aldehyde, Formaldehyde, Hydroxide | Aldol Adduct | Two-phase reaction; highly exothermic; common industrial method. google.com |

| Multi-step from Alkene | Alkene, CO, H₂, Formaldehyde, Base | Aldehydes, Acroleins | Involves hydroformylation and multiple condensation/reduction steps. google.com |

| Alkene Dihydroxylation | Alkene, Oxidant (e.g., OsO₄, KMnO₄) | Cyclic Ester (e.g., Osmate ester) | Adds two hydroxyl groups across a double bond; stereochemistry is controllable. chemistrysteps.comlibretexts.org |

| Biosynthesis | Amino Acids, Enzymes | Hydroxy amino acids, α-keto acids | Utilizes metabolic pathways; involves enzymatic catalysis. nih.gov |

Stereochemical Control Mechanisms in Asymmetric Diol Syntheses

The presence of a stereocenter in the sec-butyl group of this compound makes stereochemical control a critical aspect of its synthesis. Asymmetric synthesis aims to selectively produce a single stereoisomer, which is vital in fields like pharmaceuticals and materials science. rsc.orgnih.gov

The control of stereochemistry in diol synthesis is generally achieved through either substrate control, where a chiral center in the starting material directs the stereochemical outcome, or catalyst control, where a chiral catalyst, auxiliary, or reagent creates a chiral environment for the reaction. rsc.orgnumberanalytics.com The outcome is determined by either kinetic or thermodynamic control. In kinetically controlled reactions, the product distribution reflects the relative rates of formation of the diastereomeric products, which are influenced by the energy of the transition states. rsc.org

Key mechanisms for controlling stereochemistry in diol synthesis include:

Syn-dihydroxylation: This method produces cis-diols, where the two hydroxyl groups are on the same side of the molecule's plane. A classic example is the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate, ensuring that both oxygens are delivered to the same face of the alkene double bond. chemistrysteps.comlibretexts.org

Anti-dihydroxylation: This pathway yields trans-diols, with the hydroxyl groups on opposite sides. It is typically achieved in a two-step process: first, the alkene is epoxidized using a peroxy acid (like m-CPBA), followed by acid-catalyzed ring-opening of the epoxide by water. The nucleophilic attack of water occurs from the side opposite the epoxide ring, resulting in anti-addition. chemistrysteps.com

The Sharpless Asymmetric Dihydroxylation is a powerful method for producing chiral diols with high enantioselectivity. youtube.com This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine alkaloids) and a co-oxidant. wikipedia.orgorganic-chemistry.org The chiral ligand coordinates to the osmium catalyst, creating a chiral pocket. The alkene approaches the catalyst in a preferred orientation to minimize steric hindrance, leading to the formation of one enantiomer over the other. youtube.com The choice of ligand (e.g., DHQD vs. DHQ-based) dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of the desired enantiomer.

For reactions like the aldol condensation, which is a key step in forming the carbon skeleton, stereocontrol can be achieved using chiral auxiliaries (e.g., Evans' oxazolidinones) or by using boron enolates, which proceed through highly organized, chair-like six-membered transition states to give high levels of diastereoselectivity. numberanalytics.comlibretexts.org

Catalytic Cycle Analysis in Diol Transformations

Catalytic cycles provide a detailed, step-by-step description of how a catalyst participates in a reaction and is regenerated. Understanding these cycles is essential for optimizing reaction conditions and designing new catalysts.

A. Catalytic Cycle for Diol Formation (Sharpless Dihydroxylation): The widely accepted catalytic cycle for the Sharpless asymmetric dihydroxylation involves several key steps: wikipedia.org

Ligand Coordination & Hydrolysis: The Os(VIII) oxide reacts with the chiral ligand and is hydrolyzed to form a reactive complex.

[3+2] Cycloaddition: The alkene coordinates to the chiral osmium complex and undergoes a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate. This step determines the stereochemistry. wikipedia.orgyoutube.com

Hydrolysis: The cyclic ester is hydrolyzed to release the cis-diol product.

Re-oxidation: The resulting osmium(VI) species is re-oxidized back to the active Os(VIII) state by a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide or potassium ferricyanide), allowing the catalyst to re-enter the cycle. wikipedia.org

B. Catalytic Cycles for Diol Transformations: Diols can undergo various catalyzed transformations. An example is the catalytic deoxydehydration (DODH), where a diol is converted to an alkene.

Rhenium-catalyzed DODH: This reaction, often using methyltrioxorhenium (MTO), is believed to proceed via a concerted mechanism. The key step involves a transition state where both C-O bonds of the diol are cleaved simultaneously. This requires the diol's hydroxyl groups to approach the rhenium center in a syn orientation. chemrxiv.org

Vanadium-catalyzed DODH: In contrast, vanadium catalysts can facilitate the DODH of trans-diols through a different mechanism. Computational studies suggest a stepwise cleavage of the C-O bonds via a triplet state transition state. This stepwise pathway provides the necessary flexibility to accommodate substrates like cyclic trans-diols that cannot achieve the planar arrangement required for the concerted rhenium-catalyzed route. chemrxiv.org

Another example is the use of manganese pincer complexes to catalyze the synthesis of cycloalkanes from diols and secondary alcohols or ketones. acs.org The proposed catalytic cycle involves:

Catalyst Activation: The pre-catalyst is converted to an active Mn(I) amido complex.

Dehydrogenation: The active catalyst reacts with the diol and the secondary alcohol in separate steps to form Mn-alkoxy intermediates, which then undergo β-hydride elimination to produce an aldehyde and a ketone, respectively.

Aldol Condensation: The aldehyde and ketone undergo a base-mediated aldol condensation.

Hydrogenation & Cyclization: The resulting enone is then hydrogenated and cyclized through a series of steps mediated by the manganese hydride species, ultimately releasing the cycloalkane product and regenerating the active catalyst. acs.org

Transition State Characterization for Diol-Related Reactions

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate at the point of maximum energy between reactants and products. youtube.com While transition states cannot be isolated or observed directly due to their fleeting nature, their structures can be inferred and characterized using computational chemistry methods, such as Density Functional Theory (DFT). chemrxiv.org Characterizing the transition state is key to understanding reaction barriers, rates, and selectivity.

In diol-related reactions, transition state analysis explains stereochemical and regiochemical outcomes.

Aldol Reaction: The formation of the carbon backbone of this compound likely proceeds via an aldol-type reaction. The stereoselectivity of aldol reactions is famously explained by the Zimmerman-Traxler model , which proposes a chair-like six-membered transition state. libretexts.org In this model, the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, and this arrangement dictates the relative stereochemistry of the newly formed stereocenters. Boron-mediated aldol reactions, for instance, proceed through well-defined, tight transition states due to the short B-O bonds, leading to high selectivity. libretexts.org In contrast, some reactions like the Mukaiyama aldol reaction may proceed through a more flexible, open transition state. libretexts.org

Dihydroxylation: In the osmium-catalyzed dihydroxylation of an alkene, the reaction proceeds through a concerted [3+2] cycloaddition. The transition state involves the simultaneous formation of two new C-O bonds as the pi-bond of the alkene attacks the osmium-oxygen bonds. libretexts.org The geometry of this transition state, particularly the approach of the alkene to the chiral catalyst, determines the enantioselectivity of the reaction.

Deoxydehydration (DODH): As mentioned previously, computational studies have characterized the different transition states for rhenium- and vanadium-catalyzed DODH. For rhenium, a concerted transition state with a planar arrangement of the diol is required. For vanadium, a stepwise mechanism with two separate transition states for the cleavage of each C-O bond was identified. The ability of vanadium catalysts to access this stepwise pathway via a triplet spin-state transition state provides a lower energy route for substrates that are sterically constrained, such as cyclic trans-diols. chemrxiv.org

Table 2: Summary of Transition State Models in Diol-Related Reactions

| Reaction | Transition State Model | Key Structural Features | Outcome Determined |

|---|---|---|---|

| Aldol Reaction (Boron-mediated) | Closed, Chair-like (Zimmerman-Traxler) | Six-membered ring involving the metal, oxygen, and carbon atoms. Substituents prefer equatorial positions. | Diastereoselectivity (syn/anti). libretexts.org |

| Mukaiyama Aldol Reaction | Open Transition State | Acyclic arrangement of reactants. Stereochemistry influenced by steric and electrostatic effects. | Lower inherent diastereoselectivity. libretexts.org |

| Osmium Dihydroxylation | Concerted [3+2] Cycloaddition | Simultaneous formation of two C-O bonds; cyclic structure involving Os, O, and C atoms. | Syn-stereochemistry; enantioselectivity (with chiral ligands). libretexts.orgyoutube.com |

| Vanadium-catalyzed DODH | Stepwise C-O Cleavage (Triplet State) | Two distinct transition states for the sequential breaking of the two C-O bonds. | Allows for reaction of sterically hindered or cyclic trans-diols. chemrxiv.org |

Theoretical and Computational Studies on 2 Sec Butyl 2 Ethylpropane 1,3 Diol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-sec-Butyl-2-ethylpropane-1,3-diol is a key determinant of its physical and chemical properties. While specific experimental data on this compound is scarce, theoretical studies on analogous 1,3-diols, such as 1,3-propanediol (B51772), offer valuable insights. The conformational landscape of these molecules is primarily governed by the rotation around the C-C and C-O single bonds.

For a molecule like this compound, the presence of bulky sec-butyl and ethyl groups at the C2 position introduces significant steric hindrance, which will heavily influence the preferred conformations. The potential energy surface of this diol is expected to be complex, with numerous local minima corresponding to different spatial arrangements of its substituents.

Computational studies on simpler 1,3-propanediols have shown that intramolecular hydrogen bonding between the two hydroxyl groups can play a crucial role in stabilizing certain conformations. nih.gov However, in a polar solvent like water, intermolecular hydrogen bonds with the solvent molecules can disrupt the intramolecular bonds, leading to a different distribution of conformers. nih.gov For this compound, the bulky alkyl groups would likely influence the feasibility of intramolecular hydrogen bond formation.

A systematic conformational search using computational methods like molecular mechanics or density functional theory (DFT) would be necessary to identify the most stable conformers and to map out the energy landscape. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Predicted Predominant Conformations of 1,3-Propanediol in an Aqueous Environment

| Conformation Family | Intramolecular Hydrogen Bond | Predicted Population (%) |

| tTTg | No | 37–39 |

| TT | No | 74–76 (total) |

| GG' | Yes | 0.4–0.5 |

Data based on molecular dynamics simulations of 1,3-propanediol. nih.gov The nomenclature (t, T, g, G) refers to the dihedral angles of the molecule's backbone.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of this compound. Methods such as DFT and ab initio calculations can provide detailed information about the molecule's electron distribution, molecular orbitals, and electrostatic potential.

The distribution of electron density is fundamental to the molecule's reactivity. The oxygen atoms of the hydroxyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups will be electron-deficient and thus acidic. The bulky alkyl groups (sec-butyl and ethyl) are primarily electron-donating, which can influence the reactivity of the adjacent functional groups.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For diols, the HOMO is typically localized on the oxygen lone pairs, while the LUMO is often associated with the σ* orbitals of the C-O bonds.

Table 2: Representative Calculated Electronic Properties for Simple Diols

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -9 to -11 eV | Electron-donating ability |

| LUMO Energy | 2 to 4 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 11 to 15 eV | Chemical reactivity and stability |

| Dipole Moment | 2 to 3 D | Polarity and intermolecular interactions |

These are generalized values for simple diols and would require specific calculations for this compound.

Reaction Pathway Modeling and Barrier Calculations

Computational modeling can be employed to investigate the mechanisms and kinetics of reactions involving this compound. A common reaction for diols is dehydration, which can proceed through different pathways depending on the reaction conditions. acs.orgelsevierpure.com

Theoretical calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical parameter that determines the reaction rate.

For the dehydration of this compound, several outcomes are possible, including the formation of unsaturated alcohols or cyclic ethers. wikipedia.org The presence of bulky substituents at the C2 position would likely influence the regioselectivity and stereoselectivity of these reactions. For instance, the formation of a six-membered cyclic ether (a substituted 1,3-dioxane) via intramolecular cyclization is a plausible pathway that could be modeled. wikipedia.org

Quantum chemical calculations can elucidate the role of catalysts, such as acids or bases, in lowering the activation barriers of these reactions. acs.org By comparing the energy profiles of different mechanistic possibilities, the most favorable reaction pathway can be predicted. elsevierpure.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in a condensed phase, such as in a solvent or in a mixture with other compounds. kcl.ac.uk MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

In a solvent, the solute and solvent molecules are in constant motion, and their interactions determine the solution's properties. For a diol in an aqueous solution, the formation and breaking of hydrogen bonds between the diol's hydroxyl groups and water molecules are key events. kcl.ac.uk MD simulations can quantify the extent of hydrogen bonding and the lifetime of these bonds. nih.gov

The bulky and hydrophobic sec-butyl and ethyl groups of this compound will have a significant impact on its solvation. In water, these groups will likely induce a local ordering of water molecules, a phenomenon known as hydrophobic hydration. This can influence the solubility of the diol and its tendency to aggregate.

MD simulations can also be used to study the interaction of this diol with other molecules, such as in a polymer matrix or at an interface. kcl.ac.uk These simulations can provide information on the orientation and conformation of the diol in these environments, which is crucial for understanding its function in various applications.

Prediction of Spectroscopic Signatures and Their Interpretation Methodologies

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, including NMR and IR spectra. These predictions can aid in the identification and structural elucidation of compounds like this compound.

Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. bohrium.comfrontiersin.org These calculations are typically performed on the lowest energy conformers of the molecule, and the predicted shifts are often averaged based on the Boltzmann population of each conformer. The predicted spectrum can then be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. doi.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The characteristic O-H stretching frequency of the hydroxyl groups and the C-H stretching frequencies of the alkyl groups would be prominent features in the predicted IR spectrum of this compound.

Table 3: Predicted Spectroscopic Data for a Generic Disubstituted Propanediol

| Spectroscopy | Feature | Predicted Range | Notes |

| ¹H NMR | -OH protons | 1-5 ppm | Chemical shift is sensitive to solvent and hydrogen bonding. |

| ¹H NMR | -CH₂-OH protons | 3.4-3.8 ppm | |

| ¹³C NMR | C-OH carbon | 60-70 ppm | |

| ¹³C NMR | Substituted C2 carbon | 40-50 ppm | |

| IR | O-H stretch (H-bonded) | 3200-3600 cm⁻¹ | Broad peak indicating hydrogen bonding. |

| IR | C-H stretch (alkyl) | 2850-3000 cm⁻¹ | |

| IR | C-O stretch | 1000-1200 cm⁻¹ |

These are general predictions and would need to be specifically calculated for this compound.

Chemical Reactivity and Derivatization of 2 Sec Butyl 2 Ethylpropane 1,3 Diol

Functional Group Transformations and Protecting Group Chemistry

The two primary hydroxyl groups in 2-sec-butyl-2-ethylpropane-1,3-diol are chemically equivalent, which presents a challenge for selective functionalization. However, strategies can be employed to achieve mono- or di-functionalization.

Selective Functionalization of Hydroxyl Groups

Achieving selective monofunctionalization of a symmetrical diol like this compound requires careful control of reaction conditions. Typically, using a stoichiometric amount of a reagent can lead to a statistical mixture of unreacted diol, the desired mono-substituted product, and the di-substituted product. To favor monosubstitution, a large excess of the diol can be used, although this is often not practical.

Protecting group chemistry offers a more controlled approach. One hydroxyl group can be protected, allowing the other to be selectively functionalized. Subsequently, the protecting group can be removed to yield the mono-substituted diol. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers, and acetals. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For instance, tin-catalyzed reactions have been shown to efficiently accelerate the regioselective protection of primary alcohols in diols containing both primary and secondary alcohols. google.com While this compound contains two primary alcohols, the principles of enhancing selectivity through catalysis can be applied.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Characteristics |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF), Acetic Acid, Formic Acid thieme-connect.com | Stable to many reaction conditions, removable with fluoride ions or acid. |

| Benzyl Ether | Benzyl bromide, NaH | H₂, Pd/C | Stable to acidic and basic conditions, removed by hydrogenolysis. |

| Acetal/Ketal | Aldehyde or ketone, acid catalyst | Aqueous acid | Protects 1,2- and 1,3-diols simultaneously. quimicaorganica.orgorganic-chemistry.org |

Conversion to Cyclic Derivatives (e.g., cyclic acetals, ketals, ethers)

The 1,3-diol structure of this compound is well-suited for the formation of six-membered cyclic derivatives.

Cyclic Acetals and Ketals: Reaction with aldehydes or ketones in the presence of an acid catalyst yields cyclic acetals or ketals, respectively. quimicaorganica.orgorganic-chemistry.orggoogle.com For example, reaction with acetone (B3395972) would form a 2,2-dimethyl-1,3-dioxane (B13969650) derivative. This reaction is reversible and is often used to protect the diol functionality. organic-chemistry.org The equilibrium can be driven towards the cyclic product by removing water, often through azeotropic distillation. quimicaorganica.org

Cyclic Ethers: Intramolecular cyclization to form a cyclic ether (an oxetane (B1205548) ring in this case) is another possibility. This typically requires converting one of the hydroxyl groups into a good leaving group, such as a tosylate, followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions. rsc.org Direct methods for the synthesis of cyclic ethers from diols using reagents like molecular iodine or trimethyl phosphate (B84403) have also been developed. rsc.orgnih.govresearchgate.net

| Cyclic Derivative | Reactants | General Conditions |

| Cyclic Acetal | Aldehyde (e.g., formaldehyde) | Acid catalyst, removal of water quimicaorganica.org |

| Cyclic Ketal | Ketone (e.g., acetone) | Acid catalyst, removal of water organic-chemistry.orggoogle.com |

| Cyclic Ether (Oxetane) | 1. Tosyl chloride, pyridine; 2. Base | Stepwise conversion of one -OH to a leaving group, then intramolecular cyclization. rsc.org |

Oxidation and Reduction Reactions

Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent used.

To Aldehydes: Selective oxidation to the dialdehyde (B1249045) can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). chemistrysteps.com Systems like N-chlorosuccinimide mediated by oxoammonium salts are known for their high selectivity in oxidizing primary alcohols to aldehydes with no overoxidation. acs.orgacs.org

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohols to carboxylic acids. chemistrysteps.comorganic-chemistry.org

Selective oxidation of one hydroxyl group to an aldehyde while leaving the other untouched is challenging but can be achieved through monoprotection strategies.

Reduction: As this compound already exists in a reduced state (as an alcohol), it cannot be further reduced. Reduction reactions are more relevant to the synthesis of this diol, for example, through the reduction of the corresponding dicarboxylic acid or diester. The reduction of 1,3-diketones is a common method for synthesizing 1,3-diols. acs.orgthieme-connect.com

| Transformation | Reagent | Product |

| Selective Oxidation | PCC, DMP, TEMPO/NaOCl chemistrysteps.comacs.orgacs.org | 2-sec-Butyl-2-ethyl-3-hydroxypropanal (mono-oxidation) or 2-sec-Butyl-2-ethylpropanedial (di-oxidation) |

| Strong Oxidation | KMnO₄, H₂CrO₄ chemistrysteps.comorganic-chemistry.org | 2-sec-Butyl-2-ethylmalonic acid |

Formation of Esters and Ethers for Synthetic Exploration

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification). For sterically hindered alcohols, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be more effective. organic-chemistry.org Given the neopentyl-like nature of the hydroxyl groups in this compound, these milder methods may be necessary for efficient esterification, especially with sterically demanding acids. capes.gov.bracs.org

Etherification: Formation of ethers can be achieved through the Williamson ether synthesis, where the diol is first converted to an alkoxide using a strong base (e.g., sodium hydride), which then reacts with an alkyl halide. Due to the presence of two hydroxyl groups, both mono- and di-ethers can be formed. Selective mono-etherification would require the use of a protecting group strategy or careful control of stoichiometry. For sterically hindered systems, alternative methods might be necessary. researchgate.netchemistryviews.org

| Derivative | Reagents | Key Considerations |

| Ester | Carboxylic acid, acid catalyst (Fischer); or Acid chloride/anhydride, base; or Carboxylic acid, DCC, DMAP (Steglich) organic-chemistry.org | Steric hindrance may require milder conditions like Steglich esterification. organic-chemistry.orgcapes.gov.bracs.org |

| Ether | Alkyl halide, strong base (e.g., NaH) | Potential for both mono- and di-etherification. |

Applications of 2 Sec Butyl 2 Ethylpropane 1,3 Diol As a Research Building Block

Role in the Total Synthesis of Complex Organic Molecules

While its structural analogue, 2-butyl-2-ethylpropane-1,3-diol, is utilized in various synthetic processes, specific documented roles of 2-sec-butyl-2-ethylpropane-1,3-diol in the total synthesis of complex organic molecules are not extensively reported in publicly available research.

There is no specific information available in the surveyed literature detailing the use of this compound as a direct precursor to polyketide natural products.

Utility in Materials Science Research

The application of diols is central to polymer chemistry. The related n-butyl isomer is widely used in creating polyesters and polyurethanes. However, specific research detailing the utility of the 2-sec-butyl isomer in materials science is limited.

Although diols are fundamental monomers for producing polyesters and polyurethanes, specific studies focusing on the polymerization of this compound and the properties of the resulting specialty polymers are not prominently featured in the scientific literature.

Detailed research findings on the use of this compound as a modifier to enhance specific polymer properties, such as mechanical strength or self-healing capabilities, are not available in the reviewed sources.

Development of Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The inherent chirality of this compound, stemming from its sec-butyl group, suggests its potential as a precursor for chiral ligands or auxiliaries in asymmetric catalysis. However, there are no specific examples or detailed research studies in the available literature that document its development or application for this purpose.

Precursor for Advanced Organic Scaffolds

As a multifunctional building block, this compound could theoretically serve as a precursor for advanced organic scaffolds. Its neopentyl-like core provides steric bulk and thermal stability. Nevertheless, specific examples of its use in creating such scaffolds are not documented in the surveyed research.

Properties of this compound

| Property | Value |

| IUPAC Name | 2-butan-2-yl-2-ethylpropane-1,3-diol |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| CAS Number | 25450-89-9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Table generated from data available on PubChem.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The future production of 2-sec-Butyl-2-ethylpropane-1,3-diol will likely be driven by the principles of green chemistry, aiming to reduce the environmental impact of its synthesis. nih.gov Current industrial syntheses of related diols often rely on petrochemical feedstocks and can generate significant waste. acs.org Future research is anticipated to focus on several key areas to develop more sustainable pathways.

The use of renewable feedstocks is another critical direction. Research into the conversion of biomass-derived platform molecules, such as glycerol (B35011) or sugars, into value-added chemicals like 1,3-propanediol (B51772) is already well-established. acs.orgescholarship.org Future investigations could explore metabolic engineering of microorganisms to produce precursors to this compound or to perform the entire synthesis biologically. researchgate.netresearchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents , such as water or ionic liquids, will be crucial. nih.govtechnologynetworks.com These strategies not only reduce the environmental footprint but can also simplify product purification processes.

Exploration of Novel Catalytic Systems for Diol Transformations

The two hydroxyl groups of this compound are primary, yet the steric hindrance imposed by the quaternary carbon center presents unique challenges and opportunities for catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively functionalize one or both of these hydroxyl groups.

Catalytic etherification and esterification are also important transformations. Due to the steric hindrance, forcing conditions may be required with traditional catalysts. Novel catalysts, such as chiral hemiboronic acids which have been used for the enantioselective desymmetrization of 2-aryl-1,3-propanediols, could offer a pathway to chiral mono-ethers under mild conditions. technologynetworks.comnih.gov The development of catalysts for the direct, selective etherification of sterically hindered diols remains an active area of research.

Furthermore, dehydration and amination reactions catalyzed by novel metal complexes, such as iridium-based systems, could open up pathways to new classes of compounds derived from this compound, such as unsaturated alcohols or amino alcohols. rsc.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling will be an indispensable tool in accelerating the research and development of this compound and its derivatives. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) models can provide deep insights into the molecule's behavior and guide experimental work.

Molecular Dynamics (MD) simulations will be valuable for understanding the interactions of this compound with solvents, surfaces, and other molecules. nih.govrutgers.eduresearchgate.net For instance, MD simulations can model how the diol behaves in a polymer matrix or at an interface, which is critical for its application in materials science. These simulations can also provide insights into the mechanisms of reactions involving the diol by modeling the reaction pathways and transition states. scribd.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties of this compound and its derivatives, such as their pKa values, solubility, and potential biological activity. mip.orgtechnologynetworks.com By correlating molecular descriptors with experimental data, QSAR models can accelerate the design of new molecules with desired properties, reducing the need for extensive experimental screening.

Integration into Automated Synthesis Platforms

The incorporation of a sterically hindered diol like this compound into automated polymer synthesis workflows could lead to the discovery of novel polyesters, polyurethanes, and other polymers with unique properties. nih.govnih.govrutgers.eduresearchgate.net The steric bulk of the sec-butyl and ethyl groups would likely impart properties such as increased amorphousness, lower crystallinity, and improved solubility in organic solvents to the resulting polymers. These are often desirable characteristics for applications in coatings, adhesives, and specialty elastomers.

Automated platforms can efficiently explore a wide range of reaction conditions and co-monomers to optimize the properties of polymers derived from this compound. technologynetworks.com This high-throughput approach can significantly accelerate the development of new materials that would be time-consuming and labor-intensive to explore through traditional laboratory methods. The ability to rapidly generate and test a diverse set of polymers will be key to unlocking the full potential of this unique diol in materials science.

Expanding Applications in Niche Materials Science Research

The distinct structural features of this compound suggest its potential for use in a variety of niche applications within materials science, where specific and often unusual properties are required. The steric hindrance provided by the sec-butyl and ethyl groups is expected to influence the macroscopic properties of polymers and materials derived from it.

One potential area of application is in the development of specialty polymers with tailored thermal and mechanical properties . The introduction of the bulky, non-symmetrical substituent at the quaternary center is likely to disrupt polymer chain packing, leading to materials with lower glass transition temperatures and increased flexibility. This could be advantageous in the formulation of high-performance elastomers, sealants, and adhesives that require good low-temperature performance.

In the field of coatings and resins , the diol's structure could contribute to improved properties such as enhanced hydrolytic stability and increased solubility in a wider range of solvents. For example, the related compound 2-Butyl-2-ethyl-1,3-propanediol (B52112) is known to reduce the crystallinity of polyesters and improve the hydrolytic stability of unsaturated polyester (B1180765) gel coats. It is plausible that this compound could offer similar or even enhanced performance characteristics due to its more sterically demanding sec-butyl group.

Furthermore, the chirality of the sec-butyl group introduces the possibility of creating chiral polymers and materials . The synthesis of enantiomerically pure forms of the diol could lead to polymers with unique optical properties or the ability to act as chiral stationary phases in chromatography.

Stereodivergent Synthesis of All Possible Stereoisomers

The presence of a chiral center in the sec-butyl group of this compound means that it can exist as different stereoisomers. The development of synthetic methods to access all possible stereoisomers in a controlled manner, known as stereodivergent synthesis, represents a significant and challenging research direction.

Achieving stereocontrol in the synthesis of this highly substituted diol would open the door to a deeper understanding of how the three-dimensional arrangement of the substituents influences the properties of the molecule and any materials derived from it. For example, the different stereoisomers could exhibit distinct physical properties, such as melting point and solubility, and could also lead to polymers with different microstructures and macroscopic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-sec-Butyl-2-ethylpropane-1,3-diol with high purity?

- Methodological Answer : The synthesis typically involves multi-step alkylation and hydroxylation reactions. Key steps include:

- Step 1 : Condensation of sec-butyl and ethyl groups onto a propane backbone using Grignard or organozinc reagents under anhydrous conditions.

- Step 2 : Hydroxylation via acid-catalyzed hydration or oxidative methods (e.g., Sharpless dihydroxylation) to introduce the 1,3-diol groups .

- Purification : Use fractional distillation followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the diol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.5 ppm for alkyl protons; δ 3.5–4.0 ppm for hydroxyls) .

Q. How can the structural conformation of this compound be experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths and angles to confirm steric effects from the sec-butyl and ethyl substituents. Crystallize the compound in ethanol or acetone, as it is freely soluble in these solvents .

- NMR Analysis : Use -DEPTOXY and -COSY to assign stereochemistry and detect intramolecular hydrogen bonding between hydroxyl groups .

- Computational Modeling : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate conformational stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles.

- Standardization : Use a single batch of ≥99% purity (verified by GC-MS) across all assays.

- Dose-Response Curves : Test bioactivity (e.g., antimicrobial or enzyme inhibition) across a wide concentration range (1 nM–10 mM) to identify non-linear effects.

- Mechanistic Studies : Perform kinetic assays (e.g., SPR or ITC) to quantify binding affinity to targets like cytochrome P450 enzymes, which may explain variability in metabolic interactions .

Q. How does the steric bulk of this compound influence its reactivity in catalytic applications?

- Methodological Answer :

- Steric Hindrance Analysis : Compare reaction rates with less hindered analogs (e.g., 2-methylpropane-1,3-diol) in esterification or oxidation reactions. Use Hammett plots to correlate substituent effects with kinetic data.

- Catalytic Screening : Test the diol as a ligand in asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantioselectivity via chiral HPLC .

- Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (>200°C recommended for high-temperature applications) .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Use SPE (C18 cartridges) to extract the diol from plasma or urine. Derivatize with BSTFA to enhance GC-MS sensitivity.

- Chromatography : Optimize UPLC conditions (HILIC column, 0.1% formic acid in acetonitrile/water) to separate the diol from endogenous interferents.

- Validation : Perform spike/recovery tests (80–120% recovery acceptable) and establish a linear range (0.1–100 µg/mL) with R >0.99 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.